molecular formula C8H6INO3 B13651681 1-(3-Iodo-2-nitrophenyl)ethanone

1-(3-Iodo-2-nitrophenyl)ethanone

Katalognummer: B13651681
Molekulargewicht: 291.04 g/mol
InChI-Schlüssel: JEQLDQQSUTYSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method involves the iodination of 1-(2-nitrophenyl)ethanone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(3-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(3-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Iodo-2-nitrophenyl)ethanone can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C8H6INO3

Molekulargewicht

291.04 g/mol

IUPAC-Name

1-(3-iodo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3

InChI-Schlüssel

JEQLDQQSUTYSSH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC=C1)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.